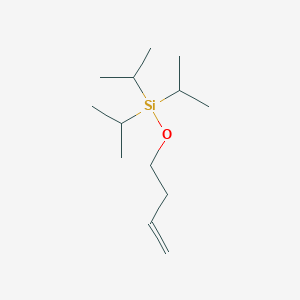
Gln-Tyr
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Gln-Tyr, also known as glutamine-tyrosine, is a dipeptide composed of the amino acids glutamine and tyrosine. This compound is of significant interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine. The presence of both glutamine and tyrosine in its structure allows this compound to participate in a variety of biochemical processes, making it a valuable subject of study.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Gln-Tyr typically involves solid-phase peptide synthesis (SPPS) techniques. One common method is the Fmoc (9-fluorenylmethoxycarbonyl) strategy, where the amino acids are sequentially added to a resin-bound peptide chain. The process involves the following steps:
Coupling: The carboxyl group of the incoming amino acid is activated using reagents such as HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) or DIC (diisopropylcarbodiimide) and then coupled to the amino group of the growing peptide chain.
Deprotection: The Fmoc group is removed using a base such as piperidine, exposing the amino group for the next coupling reaction.
Cleavage: The completed peptide is cleaved from the resin using a strong acid like trifluoroacetic acid (TFA), which also removes side-chain protecting groups.
Industrial Production Methods
Industrial production of this compound may involve enzymatic synthesis, where specific enzymes catalyze the formation of the peptide bond between glutamine and tyrosine. This method can offer higher specificity and yield compared to chemical synthesis. Additionally, fermentation processes using genetically engineered microorganisms can be employed to produce this compound on a larger scale.
Analyse Des Réactions Chimiques
Types of Reactions
Gln-Tyr can undergo various chemical reactions, including:
Oxidation: The phenol group of tyrosine can be oxidized to form quinones, which can further react to form cross-linked products.
Reduction: Reduction reactions can target the amide bonds in the peptide, leading to the formation of amino alcohols.
Substitution: The hydroxyl group of tyrosine can participate in nucleophilic substitution reactions, forming ether or ester derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or periodate can be used under mild conditions to oxidize the phenol group.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed to reduce amide bonds.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Quinones and cross-linked products.
Reduction: Amino alcohols.
Substitution: Ether or ester derivatives.
Applications De Recherche Scientifique
Gln-Tyr has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study peptide bond formation and cleavage.
Biology: Investigated for its role in protein-protein interactions and signal transduction pathways.
Medicine: Explored for its potential therapeutic effects, including antioxidant and anti-inflammatory properties.
Industry: Utilized in the development of functional foods and nutraceuticals due to its bioactive properties.
Mécanisme D'action
The mechanism of action of Gln-Tyr involves its interaction with specific molecular targets and pathways. For example, this compound can inhibit the activity of angiotensin-converting enzyme (ACE) by binding to its active site, thereby reducing the production of angiotensin II and lowering blood pressure. The peptide can also modulate signal transduction pathways by interacting with receptors and enzymes involved in cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Gln-Tyr-His: A tripeptide with additional histidine, which may exhibit different biological activities.
Gln-Phe-Tyr: A tripeptide with phenylalanine, which can influence its chemical properties and interactions.
Tyr-Gln: A dipeptide with the reverse sequence, which may have distinct structural and functional characteristics.
Uniqueness of this compound
This compound is unique due to the specific combination of glutamine and tyrosine, which allows it to participate in a variety of biochemical processes. The presence of the phenol group in tyrosine provides additional reactivity, making this compound a versatile compound for research and industrial applications.
Propriétés
Numéro CAS |
457662-02-1 |
|---|---|
Formule moléculaire |
C14H19N3O5 |
Poids moléculaire |
309.32 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C14H19N3O5/c15-10(5-6-12(16)19)13(20)17-11(14(21)22)7-8-1-3-9(18)4-2-8/h1-4,10-11,18H,5-7,15H2,(H2,16,19)(H,17,20)(H,21,22)/t10-,11-/m0/s1 |
Clé InChI |
KGNSGRRALVIRGR-QWRGUYRKSA-N |
SMILES isomérique |
C1=CC(=CC=C1C[C@@H](C(=O)O)NC(=O)[C@H](CCC(=O)N)N)O |
SMILES canonique |
C1=CC(=CC=C1CC(C(=O)O)NC(=O)C(CCC(=O)N)N)O |
Description physique |
Solid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[4,4-Bis(4-methylphenyl)buta-1,3-dien-1-yl]-N,N-diphenylaniline](/img/structure/B14258613.png)
![Benzene, 1,1'-[methylenebis(oxy)]bis[4-chloro-3-methoxy-](/img/structure/B14258617.png)
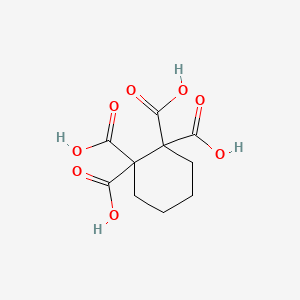
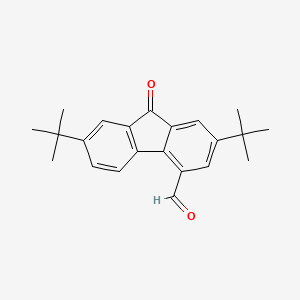
![2-Ethylhexyl [(oxan-2-yl)sulfanyl]acetate](/img/structure/B14258639.png)
![Trimethyl-[4-methyl-3-(2-trimethylsilylethynyl)pent-3-en-1-ynyl]silane](/img/structure/B14258645.png)

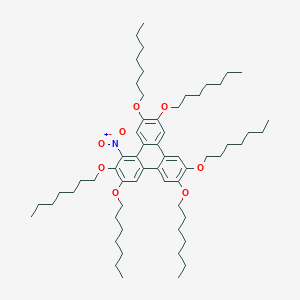
![N~2~,N~4~,N~6~-Tris[3,4-bis(hexadecyloxy)phenyl]-1,3,5-triazine-2,4,6-triamine](/img/structure/B14258666.png)
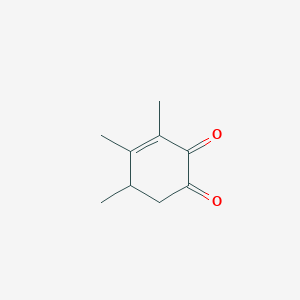
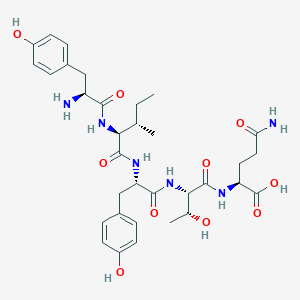
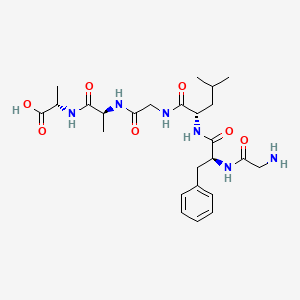
![5-[Difluoro(4-pentylcyclohexyl)methoxy]-1,2,3-trifluorobenzene](/img/structure/B14258682.png)
